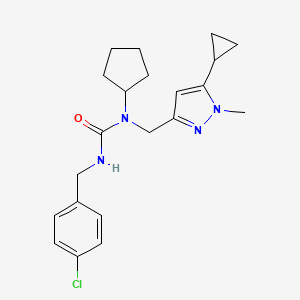

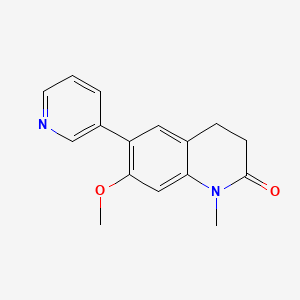

![molecular formula C12H14ClNO B2775354 螺[3H-茚烯-2,3'-吡咯啉]-1-酮;盐酸盐 CAS No. 2460757-61-1](/img/structure/B2775354.png)

螺[3H-茚烯-2,3'-吡咯啉]-1-酮;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride is a synthetic derivative of spiro[pyrrolidinyl-3,3’-oxindole] alkaloids . These compounds are being investigated as new ligands for aminergic G-protein coupled receptors (GPCRs) . They have been found to exhibit diversified biological and pharmacological activity .

Synthesis Analysis

The synthesis of spiro[indoline-pyrrolidine] derivatives has been achieved through a one-pot sequential three-component reaction of isatins, malononitrile (cyanoacetic ester), and 1,3-dicarbonyl compounds . This protocol provides a mild reaction condition with operational simplicity, affording high regioselectivity and stereoselectivity .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a spiro[indoline-3,3’-pyrrolidine]-2-one ring system . The structure-activity relationship analysis was performed to explore the differently substituted 2’-phenyl-derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles . This reaction is an efficient methodology for regio- and stereoselective synthesis of structurally complex pyrrolidine- and spiropyrrolidine-based heterocycles .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are largely determined by their molecular structure. The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .科学研究应用

Regioselective and Diastereoselective Reactions

The 1,3-dipolar cycloaddition of active azomethine ylides, generated in situ from the addition reaction of α-amino acids with dialkyl acetylenedicarboxylates, leads to versatile regioselectivity and diastereoselectivity. Specifically, the reaction of sarcosine and glycine results in functionalized spiro[indene-2,3′-pyrrolidines]. Other primary α-amino acids (such as alanine, phenylalanine, and leucine) yield regioisomeric spiro[indene-2,3′-pyrrolidines]. Additionally, cyclic α-amino acids give rise to spiro[indene-2,2′-pyrrolizines] and [indene-2,6’-pyrrolo[1,2-c]thiazoles] .

Synthesis of Spiro-Pyrrolidine Derivatives

Spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride has been employed in the facile synthesis of spiro-pyrrolidine derivatives. These compounds exhibit interesting biological activities and structural motifs .

Endo’-Selective Synthesis of Dispiro-Pyrrolidinyl Bisoxindoles

In a one-pot reaction, this compound participates in the highly efficient synthesis of (dispiro 3,2′-pyrrolidinyl) bisoxindoles. These molecules contain three contiguous chiral stereocenters, including two contiguous quaternary spirostereo centers. The endo’-selective approach provides a valuable route to complex heterocyclic scaffolds .

作用机制

Target of Action

Spiro[3H-indene-2,3’-pyrrolidine]-1-one;hydrochloride, also known as EN300-26980842, is a complex compound. Spiro heterocycles, which include spiro-azetidin-2-one, -pyrrolidine, -indol (one), and -pyran derivatives, have been found to exhibit diversified biological and pharmacological activity .

Mode of Action

Spirocyclic compounds, which share a common structure with en300-26980842, are known for their inherent rigidity, which decreases the conformational entropy penalty when interacting with a potential bioactive spiro compound and its putative molecular target .

Biochemical Pathways

It is known that spiro heterocycles can exhibit a range of biological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Spiro heterocycles have been found to exhibit diversified biological and pharmacological activity, suggesting that they may have multiple effects at the molecular and cellular level .

未来方向

属性

IUPAC Name |

spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.ClH/c14-11-10-4-2-1-3-9(10)7-12(11)5-6-13-8-12;/h1-4,13H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOLEDWJUAQLCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12CC3=CC=CC=C3C2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3H-indene-2,3'-pyrrolidine]-1-one;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

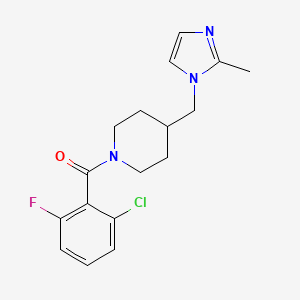

![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2775271.png)

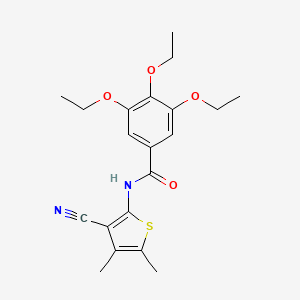

![N-[(1-Phenylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2775273.png)

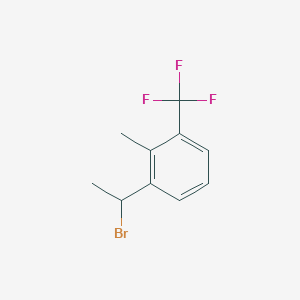

![5-methyl-N'-[(E)-2-phenylethenyl]sulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B2775274.png)

![3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B2775276.png)

![N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine](/img/structure/B2775281.png)

![Ethyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2775283.png)

![Ethyl 4-[({[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2775284.png)